molecular formula C8H10N2O2 B3152470 2-[Methyl(pyridin-4-yl)amino]acetic acid CAS No. 736913-58-9

2-[Methyl(pyridin-4-yl)amino]acetic acid

Cat. No.: B3152470
CAS No.: 736913-58-9
M. Wt: 166.18 g/mol
InChI Key: NLRLIMZSJXISGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(pyridin-4-yl)amino]acetic acid is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. It is primarily used in research and has a variety of applications in chemistry, biology, and medicine. This compound is characterized by its pyridine ring, which is substituted with a methyl group and an aminoacetic acid moiety.

Biochemical Analysis

Biochemical Properties

2-[Methyl(pyridin-4-yl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the production of collagen in vitro, indicating its potential impact on cellular processes related to extracellular matrix formation . Additionally, its effects on cell signaling pathways and gene expression may contribute to its overall influence on cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as collagen prolyl-4-hydroxylase, inhibiting their activity and thereby affecting collagen synthesis . This inhibition can lead to changes in gene expression related to collagen production and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s stability in vitro may affect its ability to consistently inhibit collagen synthesis over extended periods . Additionally, long-term exposure to this compound may result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there may be threshold effects, where low doses have minimal impact, while higher doses result in significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with collagen prolyl-4-hydroxylase affects the metabolic pathway of collagen synthesis . Additionally, its effects on other metabolic pathways may contribute to its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyridin-4-yl)amino]acetic acid typically involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the 4-methylpyridine attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(pyridin-4-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(pyridin-4-yl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(pyridin-2-ylmethyl)amino]acetic acid: Similar structure but with two pyridine rings.

    2-(Pyridin-4-yl)acetic acid: Lacks the methyl and amino groups.

    4-Hydroxy-2-quinolones: Different core structure but similar biological activities

Uniqueness

2-[Methyl(pyridin-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.

Properties

IUPAC Name

2-[methyl(pyridin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(6-8(11)12)7-2-4-9-5-3-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRLIMZSJXISGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307710
Record name N-Methyl-N-4-pyridinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736913-58-9
Record name N-Methyl-N-4-pyridinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736913-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-4-pyridinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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